Cas no 2172197-29-2 (4-(but-3-yn-1-yl)(methyl)amino-3-methylbenzoic acid)
4-(but-3-yn-1-yl)(methyl)amino-3-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(but-3-yn-1-yl)(methyl)amino-3-methylbenzoic acid
- EN300-1450081
- 2172197-29-2
- 4-[(but-3-yn-1-yl)(methyl)amino]-3-methylbenzoic acid
-
- Inchi: 1S/C13H15NO2/c1-4-5-8-14(3)12-7-6-11(13(15)16)9-10(12)2/h1,6-7,9H,5,8H2,2-3H3,(H,15,16)
- InChI Key: DXLMCLLYPLSIRU-UHFFFAOYSA-N
- SMILES: OC(C1C=CC(=C(C)C=1)N(C)CCC#C)=O
Computed Properties
- Exact Mass: 217.110278721g/mol
- Monoisotopic Mass: 217.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 40.5Ų
4-(but-3-yn-1-yl)(methyl)amino-3-methylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1450081-0.05g |
4-[(but-3-yn-1-yl)(methyl)amino]-3-methylbenzoic acid |
2172197-29-2 | 0.05g |
$792.0 | 2023-06-06 | ||
| Enamine | EN300-1450081-0.1g |
4-[(but-3-yn-1-yl)(methyl)amino]-3-methylbenzoic acid |
2172197-29-2 | 0.1g |
$829.0 | 2023-06-06 | ||
| Enamine | EN300-1450081-0.25g |
4-[(but-3-yn-1-yl)(methyl)amino]-3-methylbenzoic acid |
2172197-29-2 | 0.25g |
$867.0 | 2023-06-06 | ||
| Enamine | EN300-1450081-0.5g |
4-[(but-3-yn-1-yl)(methyl)amino]-3-methylbenzoic acid |
2172197-29-2 | 0.5g |
$905.0 | 2023-06-06 | ||
| Enamine | EN300-1450081-1.0g |
4-[(but-3-yn-1-yl)(methyl)amino]-3-methylbenzoic acid |
2172197-29-2 | 1g |
$943.0 | 2023-06-06 | ||
| Enamine | EN300-1450081-2.5g |
4-[(but-3-yn-1-yl)(methyl)amino]-3-methylbenzoic acid |
2172197-29-2 | 2.5g |
$1848.0 | 2023-06-06 | ||
| Enamine | EN300-1450081-5.0g |
4-[(but-3-yn-1-yl)(methyl)amino]-3-methylbenzoic acid |
2172197-29-2 | 5g |
$2732.0 | 2023-06-06 | ||
| Enamine | EN300-1450081-10.0g |
4-[(but-3-yn-1-yl)(methyl)amino]-3-methylbenzoic acid |
2172197-29-2 | 10g |
$4052.0 | 2023-06-06 | ||
| Enamine | EN300-1450081-50mg |
4-[(but-3-yn-1-yl)(methyl)amino]-3-methylbenzoic acid |
2172197-29-2 | 50mg |
$528.0 | 2023-09-29 | ||
| Enamine | EN300-1450081-100mg |
4-[(but-3-yn-1-yl)(methyl)amino]-3-methylbenzoic acid |
2172197-29-2 | 100mg |
$553.0 | 2023-09-29 |
4-(but-3-yn-1-yl)(methyl)amino-3-methylbenzoic acid Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 4-(but-3-yn-1-yl)(methyl)amino-3-methylbenzoic acid
Professional Introduction to 4-(but-3-yn-1-yl)(methyl)amino-3-methylbenzoic Acid (CAS No. 2172197-29-2)
4-(but-3-yn-1-yl)(methyl)amino-3-methylbenzoic acid, with the CAS number 2172197-29-2, is a compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, featuring a complex aromatic structure with a butynyl substituent and an amino group, exhibits unique chemical properties that make it a promising candidate for various research applications. The molecular architecture of this compound not only suggests potential biological activity but also opens avenues for further synthetic modifications and derivatization.
The structural features of 4-(but-3-yn-1-yl)(methyl)amino-3-methylbenzoic acid include a benzoic acid core, which is a well-known scaffold in drug discovery due to its favorable pharmacokinetic properties and interactions with biological targets. The presence of a butynyl group at the 4-position introduces a reactive site for further chemical transformations, while the methylamino group at the 3-position adds another layer of functionality that could be exploited for specific biological interactions. These structural elements collectively contribute to the compound's potential as a building block in the development of novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies have indicated that derivatives of benzoic acid, particularly those with appended functional groups like amino and alkyne moieties, can exhibit significant interactions with enzymes and receptors involved in various disease pathways. For instance, computational simulations suggest that 4-(but-3-yn-1-yl)(methyl)amino-3-methylbenzoic acid may interact with cytochrome P450 enzymes, which are crucial in drug metabolism and biosynthesis.
In vitro studies have begun to explore the potential pharmacological properties of this compound. Initial experiments have shown that certain derivatives of benzoic acid can modulate inflammatory pathways by inhibiting key enzymes such as COX-2 and LOX. The butynyl group in 4-(but-3-yn-1-yl)(methyl)amino-3-methylbenzoic acid could serve as a site for selective binding to these enzymes, potentially leading to the development of anti-inflammatory agents with improved selectivity and reduced side effects.
The synthesis of 4-(but-3-yn-1-yl)(methyl)amino-3-methylbenzoic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The butynyl group is typically introduced via cross-coupling reactions such as Suzuki or Sonogashira couplings, which are well-established methods in synthetic organic chemistry. The methylamino group can be incorporated through reductive amination or other nucleophilic substitution reactions. These synthetic strategies highlight the compound's versatility as a precursor for further chemical exploration.
One of the most exciting aspects of this compound is its potential application in the development of targeted therapies. By leveraging its structural features, researchers can design analogs that exhibit enhanced binding affinity to specific biological targets. For example, modifications at the 4-position could improve interactions with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), which are involved in metabolic regulation and have been implicated in various diseases.
The benzoic acid core also provides a platform for exploring its role in drug delivery systems. Benzoic acid derivatives have been shown to enhance the solubility and bioavailability of other drugs, making them valuable components in formulations designed for oral or parenteral administration. The unique properties of 4-(but-3-yn-1-yl)(methyl)amino-3-methylbenzoic acid could make it an effective carrier molecule for poorly soluble therapeutics.
As research continues to uncover new applications for this compound, its significance in pharmaceutical chemistry is likely to grow. The combination of computational modeling, synthetic chemistry, and biological evaluation provides a robust framework for developing novel drugs based on this scaffold. Future studies may focus on optimizing synthetic routes to improve scalability and cost-effectiveness, as well as exploring its potential in preclinical models to assess its therapeutic efficacy.
The broader implications of this research extend beyond individual compounds to the advancement of drug discovery methodologies. The use of computational tools to predict biological activity reduces the reliance on empirical screening, thereby accelerating the identification of promising candidates. Similarly, innovative synthetic strategies enable chemists to access previously unexplored chemical space, increasing the likelihood of discovering novel therapeutic agents.
In conclusion, 4-(but-3-y-n1yl)(methyl)amino)-3-methylbenzoic acid (CAS No. 2172197–29–2) represents a fascinating subject of study with significant potential in pharmaceutical chemistry and medicinal biology. Its unique structural features offer opportunities for diverse applications ranging from enzyme inhibition to drug delivery systems. As research progresses, this compound is poised to contribute valuable insights into the development of next-generation therapeutic agents.
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